2-(Chloromethyl)phenol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(chloromethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO/c8-5-6-3-1-2-4-7(6)9/h1-4,9H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUESJGZPPPVYJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70927533 | |

| Record name | 2-(Chloromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1321-10-4, 40053-98-3 | |

| Record name | Chlorocresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-(chloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040053983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Chloromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Chloromethyl)phenol CAS number 40053-98-3

An In-Depth Technical Guide to 2-(Chloromethyl)phenol (CAS 40053-98-3)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. It moves beyond a simple recitation of facts to provide a deeper understanding of the compound's synthesis, reactivity, and application, grounded in established chemical principles and supported by authoritative references.

Compound Identification and Physicochemical Properties

This compound, also known as o-hydroxybenzyl chloride, is a bifunctional organic compound featuring a phenol ring substituted with a chloromethyl group at the ortho position.[1][2] This unique arrangement of a reactive benzylic halide and an acidic phenolic hydroxyl group makes it a valuable and versatile intermediate in organic synthesis.[3][4]

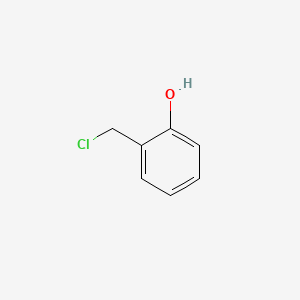

Below is the chemical structure of this compound.

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below for quick reference. These parameters are critical for designing reaction conditions, purification strategies, and analytical methods.

| Property | Value | Source(s) |

| CAS Number | 40053-98-3 | [1][2][5] |

| Molecular Formula | C₇H₇ClO | [1][2][6] |

| Molecular Weight | 142.58 g/mol | [5][6] |

| IUPAC Name | This compound | [5][7] |

| Synonyms | o-Chloromethylphenol, o-Hydroxybenzyl chloride | [1][2] |

| Boiling Point | 240.7 °C at 760 mmHg | [1][2] |

| Flash Point | 99.3 °C | [1][2] |

| Density | 1.233 g/cm³ | [1][2] |

| pKa | 9.46 ± 0.35 (Predicted) | [2] |

| XLogP3 | 1.5 | [2][6] |

Synthesis and Mechanistic Considerations

The most direct and common laboratory synthesis of this compound involves the chlorination of the corresponding benzylic alcohol, 2-hydroxybenzyl alcohol (salicylic alcohol).[2] This transformation is a standard procedure in organic chemistry, but the choice of chlorinating agent is crucial for achieving high yield and purity.

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol: Chlorination of 2-Hydroxybenzyl Alcohol

This protocol describes the conversion of 2-hydroxybenzyl alcohol to this compound using thionyl chloride. Thionyl chloride is often preferred because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the reaction workup.[2]

Materials:

-

2-Hydroxybenzyl alcohol (salicylic alcohol)

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Diethyl ether (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (HPLC grade)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxybenzyl alcohol (1.0 eq) in anhydrous DMF.

-

Reagent Addition: Cool the solution in an ice bath (0 °C). Add thionyl chloride (1.1 - 1.5 eq) dropwise via the dropping funnel over 30 minutes. Causality: Dropwise addition at low temperature is critical to control the exothermic reaction and prevent potential side reactions or degradation of the starting material and product.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Extraction: Carefully pour the reaction mixture into a separatory funnel containing ice-cold water and diethyl ether.

-

Aqueous Wash: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine. Causality: The bicarbonate wash is essential to remove acidic impurities (HCl, SO₂), preventing them from interfering with subsequent steps and ensuring the stability of the final product.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the pure product.

-

Characterization: Confirm the identity and purity of the isolated this compound using analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.

Reactivity and Synthetic Utility

The synthetic utility of this compound stems from two primary reactive sites: the chloromethyl group and the phenolic hydroxyl group on the aromatic ring.

Caption: Key reaction pathways for this compound.

-

Reactivity of the Chloromethyl Group: As a benzylic halide, the chloromethyl group is highly susceptible to nucleophilic substitution reactions.[4] The proximity of the phenyl ring stabilizes the transition states for both Sₙ1 (via a resonance-stabilized benzylic carbocation) and Sₙ2 pathways. This makes it an excellent electrophile for forming new carbon-oxygen, carbon-nitrogen, or carbon-carbon bonds, a cornerstone of its utility in building more complex molecules for drug discovery.[8]

-

Reactivity of the Phenolic Ring: The hydroxyl group is a strongly activating, ortho, para-directing group for electrophilic aromatic substitution.[9] While one ortho position is occupied, the remaining ortho and para positions are activated towards substitution reactions like nitration, halogenation, or Friedel-Crafts reactions. Furthermore, the phenolic proton is acidic and can be easily removed by a base, allowing for O-alkylation or O-acylation to form ethers and esters, respectively.

Applications in Drug Development and Research

The primary application of this compound is as a molecular building block. Its bifunctional nature allows for sequential or orthogonal chemical modifications, providing a scaffold for creating libraries of compounds for biological screening.

-

Intermediate for Complex Syntheses: It serves as a precursor for synthesizing more complex molecules, including potential pharmaceutical agents and agrochemicals.[3][10] For instance, it can be used to introduce the 2-hydroxybenzyl moiety into heterocyclic systems, a common motif in medicinal chemistry.

-

Synthesis of Phenolic Resins: In polymer chemistry, phenols and their derivatives react with aldehydes (like formaldehyde) and other cross-linkers (like epichlorohydrin) to form phenolic resins.[11][12][13] These polymers have diverse industrial applications.

-

Antimicrobial Research: Chlorinated phenols as a class are known for their antimicrobial properties, acting by disrupting microbial cell membranes.[14][15] While this compound itself is primarily a synthetic intermediate, its derivatives are often explored for potential antiseptic or disinfectant applications.

Analytical Methodologies

Accurate quantification and qualification of this compound are essential for reaction monitoring and quality control. Gas Chromatography (GC) is a highly suitable technique.

General Protocol: Analysis by GC-MS

This protocol provides a starting point for the analysis of this compound in a reaction mixture. Method optimization (e.g., temperature ramp, injector settings) is typically required.

Instrumentation:

-

Gas Chromatograph with a Mass Spectrometric (MS) detector.

-

Capillary column suitable for polar analytes (e.g., a low-polarity silarylene phase like a TG-5SilMS or equivalent).[16]

-

Autosampler and data acquisition software.

Procedure:

-

Sample Preparation: Dilute a small aliquot of the reaction mixture or purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 10-100 µg/mL.

-

GC Conditions:

-

Injector: Split/splitless, 250 °C.

-

Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min).

-

Oven Program: Initial temperature 60 °C, hold for 2 minutes, ramp at 10-15 °C/min to 280 °C, hold for 5 minutes.

-

MS Transfer Line: 280 °C.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

-

Scan Range: m/z 40-300.

-

-

Analysis: Inject the prepared sample. Identify the this compound peak by its retention time and characteristic mass spectrum (looking for the molecular ion and fragmentation patterns). Quantify using an external or internal standard calibration curve.[16][17]

Safety, Handling, and Storage

This compound must be handled with extreme care due to its hazardous nature, which is characteristic of both phenols and reactive alkylating agents.

-

Hazards: Phenols are toxic, corrosive, and can cause severe chemical burns upon skin contact.[18] The compound can be absorbed rapidly through the skin, potentially leading to systemic toxicity.[18] As a benzylic halide, it is a potential alkylating agent and should be treated as a suspected mutagen.[19] Inhalation can cause severe respiratory tract irritation.[18]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood.[18] Wear appropriate PPE, including a lab coat, splash goggles or a face shield, and chemical-resistant gloves (e.g., nitrile or neoprene).[20]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.[20]

-

Spill & First Aid: Have a spill kit readily available. In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention for any exposure.[18]

Conclusion

This compound (CAS 40053-98-3) is a synthetically valuable intermediate whose utility is defined by the distinct and exploitable reactivity of its chloromethyl and phenolic functional groups. For the medicinal chemist and drug development scientist, it represents a versatile scaffold for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, combined with stringent adherence to safety protocols, is paramount for its effective and safe utilization in research and development.

References

- 1. Phenol,2-(chloromethyl)- | 40053-98-3 [chemnet.com]

- 2. This compound|lookchem [lookchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 40053-98-3 [sigmaaldrich.com]

- 6. This compound | C7H7ClO | CID 35682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols | MDPI [mdpi.com]

- 11. 2-(Chloromethyl)oxirane;formaldehyde;phenol | C10H13ClO3 | CID 197114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Formaldehyde, polymer with 2-(chloromethyl)oxirane and phenol - Hazardous Agents | Haz-Map [haz-map.com]

- 13. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 14. Buy 4-Chloro-2-(chloromethyl)phenol (EVT-15451278) [evitachem.com]

- 15. What is Phenol used for? [synapse.patsnap.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. epa.gov [epa.gov]

- 18. monash.edu [monash.edu]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. aksci.com [aksci.com]

2-(Chloromethyl)phenol molecular weight and formula

An In-Depth Technical Guide to 2-(Chloromethyl)phenol: Properties, Synthesis, and Applications in Modern Drug Discovery

Executive Summary

This compound, a halogenated organic compound, serves as a pivotal intermediate in the synthesis of complex molecular architectures. Its unique bifunctional nature, featuring a reactive chloromethyl group and a phenolic hydroxyl moiety, makes it a valuable building block for researchers in organic chemistry and drug development. This guide provides a comprehensive overview of its core physicochemical properties, details validated synthetic protocols, explores its chemical reactivity, and discusses its applications as a precursor in the development of novel pharmaceutical agents. Adherence to strict safety and handling protocols is emphasized to ensure its effective and safe utilization in a laboratory setting.

Introduction: The Strategic Importance of Halogenated Phenols

Chlorine-containing molecules are integral to the pharmaceutical industry, with over a quarter of all FDA-approved drugs featuring at least one chlorine atom.[1] The inclusion of chlorine can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] this compound (also known as o-hydroxybenzyl chloride) is a prime example of a versatile chlorinated building block. Its dual reactivity allows for sequential or orthogonal functionalization, providing a strategic advantage in the multi-step synthesis of complex drug candidates and agrochemicals. This guide serves as a technical resource for scientists leveraging this compound in their research endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthetic chemistry. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₇ClO | [3][4][5][6] |

| Molecular Weight | 142.58 g/mol | [3][7] |

| Exact Mass | 142.0185425 Da | [3][4] |

| CAS Number | 40053-98-3 | [4][5] |

| IUPAC Name | This compound | [3] |

| Synonyms | o-Hydroxybenzylchloride, Phenol, 2-(chloromethyl)- | [3][4][5] |

| Density | 1.233 g/cm³ | [4][5] |

| Boiling Point | 240.7 °C at 760 mmHg | [4][5] |

| Flash Point | 99.3 °C | [4][5] |

| InChI Key | AUESJGZPPPVYJZ-UHFFFAOYSA-N | [3][7] |

| Canonical SMILES | C1=CC=C(C(=C1)CCl)O | [3][4] |

Synthesis of this compound: A Validated Protocol

The reliable synthesis of this compound is crucial for its use in further applications. One of the most direct and high-yielding methods involves the chlorination of 2-hydroxybenzyl alcohol (salicylic alcohol) using thionyl chloride.

Rationale for Reagent Selection

-

Salicylic Alcohol: This starting material is commercially available and possesses the required hydroxymethylphenol scaffold.

-

Thionyl Chloride (SOCl₂): It is a highly effective chlorinating agent for converting primary alcohols to alkyl chlorides. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification as they can be easily removed from the reaction mixture.

-

N,N-dimethylformamide (DMF): While the reaction can proceed without it, catalytic amounts of DMF can accelerate the reaction by forming a Vilsmeier-Haack type intermediate, which is more reactive towards the alcohol.

Experimental Protocol

-

Step 1: Reaction Setup

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (connected to a gas trap/scrubber containing a sodium hydroxide solution to neutralize HCl and SO₂), add salicylic alcohol (1 equivalent).

-

Dissolve the alcohol in a suitable inert solvent, such as dichloromethane or chloroform.

-

-

Step 2: Reagent Addition

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution. The reaction is exothermic, and slow addition is necessary to control the temperature.

-

If using a catalyst, a few drops of N,N-dimethylformamide can be added to the alcohol solution before the addition of thionyl chloride.

-

-

Step 3: Reaction Progression

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Stir the reaction for 1-2 hours, monitoring its progress using Thin Layer Chromatography (TLC).[4]

-

-

Step 4: Work-up and Purification

-

Once the reaction is complete, carefully pour the mixture into ice-cold water to quench any unreacted thionyl chloride.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize excess acid) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The product can be further purified by column chromatography if necessary.

-

Caption: Synthesis workflow for this compound.

Key Reactions and Mechanistic Insights

The synthetic utility of this compound stems from its two primary reactive sites: the benzylic chloride and the phenolic hydroxyl group.

-

Nucleophilic Substitution at the Chloromethyl Group: The C-Cl bond is susceptible to attack by a wide range of nucleophiles (e.g., amines, alkoxides, cyanides, thiolates). This allows for the straightforward introduction of diverse functional groups at the benzylic position, making it a key step in building more complex molecules. For instance, reaction with sodium cyanide introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid, a common functional group in pharmaceuticals.[4]

-

Reactions of the Phenolic Group: The hydroxyl group can be alkylated (e.g., Williamson ether synthesis), acylated to form esters, or used to direct further electrophilic aromatic substitution. Its acidity allows it to be deprotonated with a mild base, forming a phenoxide that is an even stronger nucleophile.

These orthogonal reactive sites enable chemists to perform selective transformations, building molecular complexity in a controlled manner.

Caption: Key reactive sites of this compound.

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but is a critical intermediate in the synthesis of APIs. Its structure is a precursor to valuable pharmacophores.

-

Synthesis of Acetic Acid Derivatives: It is used in the preparation of 2-chloromethylphenyl acetic acid derivatives.[8] Phenylacetic acids are a common structural motif in non-steroidal anti-inflammatory drugs (NSAIDs).

-

Building Block for Fused Ring Systems: The dual functionality allows for intramolecular reactions to form heterocyclic systems, which are foundational structures in many areas of medicinal chemistry.

-

Scaffold for Antimicrobial Agents: Chlorinated phenols, in general, are known for their antimicrobial properties.[9] this compound can serve as a starting point for the synthesis of more complex and selective antimicrobial compounds by functionalizing the chloromethyl group to modulate activity and reduce toxicity.[9]

The compound's utility is frequently documented in patent literature, where it serves as a key intermediate en route to complex target molecules for various therapeutic areas.[8]

Safety, Handling, and Storage

As with all reactive chemical intermediates, proper safety protocols are mandatory when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10][11][12]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.[10][13]

-

Incompatible Materials: Avoid contact with strong bases, acid anhydrides, and acid chlorides.[10][11]

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[10][11][13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][13]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[10][13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[10][13]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.[11][13]

Conclusion

This compound is a high-value chemical intermediate whose strategic importance in research and development is clear. Its defined physicochemical properties, established synthetic routes, and predictable, versatile reactivity make it an indispensable tool for medicinal and synthetic chemists. By enabling the efficient construction of complex molecules, it continues to play a vital role in the pipeline for discovering next-generation pharmaceuticals and other advanced chemical products. A commitment to rigorous safety practices is essential to harness its full potential responsibly.

References

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C7H7ClO | CID 35682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. Phenol,2-(chloromethyl)- | 40053-98-3 [chemnet.com]

- 6. 2-Chloromethyl Phenol [amp.chemicalbook.com]

- 7. This compound | 40053-98-3 [sigmaaldrich.com]

- 8. WO2003072538A1 - Method for producing 2-chloromethylphenyl acetic acid derivatives - Google Patents [patents.google.com]

- 9. Buy 4-Chloro-2-(chloromethyl)phenol (EVT-15451278) [evitachem.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. aksci.com [aksci.com]

Authored by a Senior Application Scientist

An In-depth Technical Guide to the Synthesis of o-Hydroxybenzyl Chloride

This guide provides an in-depth exploration of the synthesis of o-hydroxybenzyl chloride, a valuable yet reactive bifunctional intermediate in organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural outlines to delve into the causality behind experimental choices, ensuring a robust understanding of the reaction dynamics, safety protocols, and practical applications. We will focus on the most direct and common synthetic route: the chlorination of 2-hydroxybenzyl alcohol.

Strategic Overview: The Role and Reactivity of o-Hydroxybenzyl Chloride

o-Hydroxybenzyl chloride, also known as 2-(chloromethyl)phenol (CAS No: 40053-98-3), is a versatile organic synthon.[1] Its utility stems from the presence of two key functional groups: a nucleophilic phenolic hydroxyl group and an electrophilic benzylic chloride. This dual reactivity allows it to serve as a cornerstone for building more complex molecular architectures. The benzylic carbon is particularly susceptible to nucleophilic substitution, a reactivity enhanced by the adjacent aromatic ring which can stabilize a carbocation intermediate, favoring SN1-type pathways, although SN2 reactions are also prevalent.[2]

However, this high reactivity also contributes to the compound's inherent instability, as it can be prone to self-reaction or polymerization.[3] Consequently, its synthesis and subsequent use are often performed in-situ or with minimal purification and immediate consumption. This guide focuses on providing a reliable method for its preparation from its corresponding alcohol, 2-hydroxybenzyl alcohol (saligenin).

The Primary Synthetic Pathway: Chlorination of 2-Hydroxybenzyl Alcohol

The most direct and widely cited method for synthesizing o-hydroxybenzyl chloride is the nucleophilic substitution of the hydroxyl group in 2-hydroxybenzyl alcohol using a suitable chlorinating agent.[4][5] While several reagents can achieve this transformation, thionyl chloride (SOCl₂) is often preferred due to its efficacy and the convenient removal of its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are both gaseous.

Reaction Mechanism with Thionyl Chloride

The reaction of an alcohol with thionyl chloride is a classic conversion that proceeds through a chlorosulfite ester intermediate. The presence of a catalytic amount of a tertiary amine or a solvent like N,N-dimethylformamide (DMF) can influence the stereochemical outcome and reaction rate, typically favoring an SN2 pathway.

The generally accepted mechanism involves the following steps:

-

Attack on Thionyl Chloride: The alcohol's oxygen atom acts as a nucleophile, attacking the sulfur atom of thionyl chloride and displacing a chloride ion.

-

Formation of Chlorosulfite Intermediate: A proton is lost, forming an alkyl chlorosulfite intermediate.

-

Nucleophilic Attack: A chloride ion attacks the benzylic carbon in an SN2 fashion, leading to an inversion of stereochemistry (though the starting material is achiral). The leaving group decomposes into SO₂ and another chloride ion.

A diagram illustrating this mechanistic pathway is provided below.

Caption: Sₙ2 mechanism for the chlorination of an alcohol using thionyl chloride.

Detailed Experimental Protocol

This protocol is based on a reported synthesis and is optimized for laboratory-scale preparation. The causality for each step is explained to provide a deeper understanding of the procedure.

Materials and Reagents

| Reagent | CAS Number | Molar Mass ( g/mol ) | Purity | Notes |

| 2-Hydroxybenzyl alcohol | 90-01-7 | 124.14 | >98% | Starting material. |

| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | >99% | Chlorinating agent. Highly corrosive and moisture-sensitive. |

| N,N-dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous | Catalyst. |

| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 | Anhydrous | Inert reaction solvent. |

| Saturated Sodium Bicarbonate | 144-55-8 | 84.01 | N/A | Aqueous solution for work-up. |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | N/A | Drying agent. |

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of o-hydroxybenzyl chloride.

Step-by-Step Procedure

-

Reaction Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. The outlet should be connected to a gas trap containing a sodium hydroxide solution to neutralize the HCl and SO₂ gases produced.

-

Dissolution: To the flask, add 2-hydroxybenzyl alcohol (e.g., 10.0 g, 80.6 mmol) and anhydrous dichloromethane (100 mL). Stir until the solid is completely dissolved. Add a catalytic amount of N,N-dimethylformamide (e.g., 0.2 mL).

-

Causality: Dichloromethane is an excellent inert solvent that dissolves the starting material without reacting with thionyl chloride. DMF catalyzes the reaction by forming a Vilsmeier-Haack type intermediate with SOCl₂, which is more reactive towards the alcohol.

-

-

Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.

-

Causality: The reaction is exothermic. Initial cooling is critical to control the reaction rate, prevent excessive gas evolution, and minimize the formation of degradation or polymerization byproducts.

-

-

Addition of Thionyl Chloride: Add thionyl chloride (e.g., 7.0 mL, 11.4 g, 95.8 mmol, 1.2 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes. Ensure the internal temperature does not rise above 10 °C.

-

Causality: Slow, dropwise addition is essential for temperature control. Using a slight excess of thionyl chloride ensures the complete conversion of the starting alcohol.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature (approx. 20 °C). Let it stir for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material spot has disappeared.

-

Work-up: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing 100 mL of crushed ice and water to quench any remaining thionyl chloride. Transfer the mixture to a separatory funnel.

-

Causality: Quenching with ice-water hydrolyzes excess thionyl chloride. This step must be done cautiously in a fume hood as it produces significant amounts of HCl and SO₂ gas.

-

-

Washing: Separate the organic layer. Wash the organic layer sequentially with 100 mL of cold water, 100 mL of saturated sodium bicarbonate solution (careful, CO₂ evolution!), and finally 100 mL of brine.

-

Causality: The water wash removes water-soluble impurities. The bicarbonate wash neutralizes residual acid (HCl). The brine wash removes bulk water from the organic layer before the final drying step.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. Crucially, the water bath temperature should not exceed 30 °C.

-

Causality: Low-temperature concentration is vital to prevent thermal degradation or polymerization of the sensitive o-hydroxybenzyl chloride product.

-

-

Product: The resulting residue is crude o-hydroxybenzyl chloride. Due to its instability, it is best used immediately in the next synthetic step without further purification. A reported yield for this reaction is approximately 65%.

Safety, Handling, and Storage

The synthesis of o-hydroxybenzyl chloride involves hazardous materials and requires strict adherence to safety protocols.

-

Hazard Assessment:

-

Thionyl Chloride: Is highly corrosive, toxic, and reacts violently with water. It is a lachrymator and causes severe burns upon contact.[6] All manipulations must be performed in a certified chemical fume hood.[7]

-

Dichloromethane: Is a suspected carcinogen and is volatile. Avoid inhalation of vapors.

-

o-Hydroxybenzyl Chloride: While specific data is limited, it should be handled as a skin and eye irritant and a potential sensitizer.[8]

-

Byproducts (HCl, SO₂): Are corrosive and toxic gases. A proper gas trap is mandatory.

-

-

Personal Protective Equipment (PPE):

-

Engineering Controls:

-

Storage and Stability:

-

o-Hydroxybenzyl chloride is known to be unstable.[3] If storage is unavoidable, it should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (refrigerator or freezer). It is also sensitive to light and moisture.

-

-

Waste Disposal:

-

All chemical waste, including aqueous washes and solvent waste, must be collected in properly labeled containers and disposed of according to institutional and local environmental regulations.[9] Do not pour waste down the drain.

-

Conclusion

The synthesis of o-hydroxybenzyl chloride via the chlorination of 2-hydroxybenzyl alcohol with thionyl chloride is an effective and accessible method for laboratory-scale preparations. Success hinges on a deep understanding of the reaction's sensitivity to temperature and moisture. By exercising meticulous control over the reaction conditions, especially temperature, and adhering to rigorous safety protocols, researchers can reliably produce this valuable intermediate for further synthetic applications. The inherent instability of the product necessitates its prompt use, a critical consideration in planning multi-step synthetic sequences.

References

- 1. o-Hydroxybenzylchloride | 40053-98-3 [chemicalbook.com]

- 2. 4-Hydroxybenzyl chloride | 35421-08-0 | Benchchem [benchchem.com]

- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 4. m.youtube.com [m.youtube.com]

- 5. sarthaks.com [sarthaks.com]

- 6. fishersci.com [fishersci.com]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

An In-Depth Technical Guide to the Physical Properties of 2-(Chloromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

2-(Chloromethyl)phenol, also known as o-hydroxybenzyl chloride, is a substituted aromatic compound of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a reactive benzylic chloride and a nucleophilic phenolic hydroxyl group, makes it a versatile intermediate in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. A thorough understanding of its physical properties is paramount for its effective handling, reaction optimization, purification, and for predicting its behavior in various chemical and biological systems. This guide provides a comprehensive overview of the known physical characteristics of this compound, outlines detailed experimental protocols for their determination, and offers insights into the structural basis of these properties.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some of these properties have been experimentally determined and reported in the literature, others are predicted values based on computational models.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇ClO | --INVALID-LINK--[1], --INVALID-LINK--[2], --INVALID-LINK--[3] |

| Molecular Weight | 142.58 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2], --INVALID-LINK--[3] |

| Appearance | Not explicitly stated; likely a solid or liquid at room temperature | |

| Melting Point | Data not readily available | |

| Boiling Point | 240.7 °C at 760 mmHg | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Density | 1.233 g/cm³ | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Flash Point | 99.3 °C | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Solubility in Water | Insoluble (qualitative) | --INVALID-LINK--[4] |

| Solubility in Organic Solvents | Good solubility in many common organic solvents (qualitative) | --INVALID-LINK--[4] |

| pKa (Predicted) | 9.46 ± 0.35 | --INVALID-LINK--[1] |

| LogP (Predicted) | 2.131 | --INVALID-LINK--[1] |

| CAS Number | 40053-98-3 | --INVALID-LINK--[1], --INVALID-LINK--[2], --INVALID-LINK--[3] |

Structural Elucidation and Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum of this compound is expected to be highly informative.

-

Aromatic Protons (4H): The four protons on the benzene ring will appear in the aromatic region, typically between δ 6.8 and 7.5 ppm. Due to the ortho- and meta- coupling, this region will likely present as a complex multiplet. The electron-donating hydroxyl group and the electron-withdrawing chloromethyl group will influence the chemical shifts of the adjacent protons.

-

Chloromethyl Protons (2H): A singlet corresponding to the two protons of the -CH₂Cl group is expected to appear further downfield than a typical benzylic proton due to the deshielding effect of the adjacent chlorine atom, likely in the range of δ 4.5 - 4.8 ppm.

-

Phenolic Proton (1H): The hydroxyl proton will appear as a broad singlet, and its chemical shift is highly dependent on the solvent and concentration, but can be expected in the range of δ 5.0 - 8.0 ppm. This peak can be confirmed by a D₂O exchange experiment, where the peak disappears upon addition of a drop of deuterium oxide.

¹³C NMR Spectroscopy (Predicted):

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

-

Aromatic Carbons (6C): Six signals are expected in the aromatic region (δ 115-160 ppm). The carbon bearing the hydroxyl group (C-1) will be the most downfield-shifted in this region due to the deshielding effect of the oxygen atom. The carbon bearing the chloromethyl group (C-2) will also be significantly deshielding. The remaining four aromatic carbons will have chemical shifts influenced by their position relative to the two substituents.

-

Chloromethyl Carbon (1C): The carbon of the -CH₂Cl group is expected to appear in the range of δ 45-50 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.

-

C-H Aromatic Stretch: Weak to medium absorption bands will appear just above 3000 cm⁻¹.

-

C=C Aromatic Stretch: Several medium to strong absorption bands will be present in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

-

C-O Stretch: A strong absorption band in the 1200-1260 cm⁻¹ region is expected for the phenolic C-O bond.

-

C-Cl Stretch: A medium to strong absorption band in the 600-800 cm⁻¹ region will correspond to the C-Cl stretching vibration.

Mass Spectrometry (MS) (Predicted)

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at m/z 142, with a characteristic [M+2]⁺ peak at m/z 144 with approximately one-third the intensity of the molecular ion peak, due to the presence of the ³⁷Cl isotope.

Common fragmentation patterns would likely include:

-

Loss of Cl: A fragment at m/z 107, corresponding to the loss of a chlorine radical.

-

Loss of CH₂Cl: A fragment at m/z 93, resulting from the cleavage of the chloromethyl group.

-

Formation of a Tropylium Ion: Rearrangement and fragmentation of the aromatic ring could lead to the formation of ions at m/z 77 (phenyl cation) and other characteristic aromatic fragments.

Experimental Protocols for Physical Property Determination

For research and development purposes, it is often necessary to experimentally verify the physical properties of a compound. The following section provides detailed, self-validating protocols for determining the melting and boiling points of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1 °C) is indicative of a pure substance, while a broad and depressed melting range suggests the presence of impurities.

Methodology: Capillary Method

-

Sample Preparation:

-

Place a small amount of finely powdered, dry this compound on a clean, dry watch glass.

-

Take a capillary tube sealed at one end.

-

Gently tap the open end of the capillary tube into the powder to pack a small amount of the sample into the sealed end. The sample height should be approximately 2-3 mm.

-

To ensure tight packing, drop the capillary tube (sealed end down) through a long glass tube onto a hard surface several times.

-

-

Apparatus Setup:

-

Utilize a calibrated melting point apparatus.

-

Insert the capillary tube into the sample holder of the apparatus.

-

Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the sample.

-

-

Measurement:

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This allows for a more efficient use of time in the subsequent accurate determination.

-

Accurate Determination:

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Begin heating at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Continue heating at the same slow rate and record the temperature at which the last solid crystal melts (T₂).

-

The melting point range is reported as T₁ - T₂.

-

-

Validation: Repeat the accurate determination at least twice. The results should be consistent within a narrow range.

-

References

An In-depth Technical Guide to the Acidity and pKa of 2-(Chloromethyl)phenol

Abstract

This technical guide provides a comprehensive analysis of the acidity and pKa of 2-(chloromethyl)phenol, a substituted phenolic compound of interest to researchers, scientists, and professionals in drug development. The document elucidates the theoretical underpinnings of its acidity, influenced by the electronic effects of the ortho-chloromethyl substituent. Detailed, field-proven experimental protocols for the determination of its pKa via potentiometric titration and UV-Vis spectrophotometry are presented, alongside a discussion of computational prediction methodologies. This guide aims to equip the scientific community with the necessary knowledge and practical frameworks to accurately characterize this and similar molecules.

Introduction: The Significance of Acidity in Molecular Science

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the degree of ionization of a molecule in a given environment. For professionals in drug discovery and development, a thorough understanding of a compound's pKa is critical, as it influences a multitude of vital properties including solubility, membrane permeability, protein binding, and metabolic stability. Phenolic compounds, characterized by a hydroxyl group directly attached to an aromatic ring, exhibit weak acidity. The acidity of substituted phenols can be significantly modulated by the nature and position of substituents on the aromatic ring.[1][2] This guide focuses on this compound, providing an in-depth exploration of its acidic properties.

Theoretical Framework: Understanding the Acidity of this compound

The acidity of a phenol is determined by the stability of its corresponding phenoxide ion, which is formed upon deprotonation of the hydroxyl group.[3] The presence of substituents on the benzene ring can either enhance or diminish the stability of this phenoxide ion, thereby altering the acidity of the parent phenol.

The Role of the Chloromethyl Substituent

The chloromethyl group (-CH₂Cl) at the ortho position to the hydroxyl group in this compound plays a crucial role in dictating its acidity. This substituent exerts its influence primarily through the inductive effect.

-

Inductive Effect (-I): The chlorine atom is highly electronegative, leading to a significant electron-withdrawing inductive effect. This effect pulls electron density away from the benzene ring and, consequently, from the phenoxide oxygen. This delocalization of the negative charge stabilizes the phenoxide ion, making the corresponding phenol more acidic compared to unsubstituted phenol.[1] The closer the electron-withdrawing group is to the hydroxyl group, the more pronounced its effect.[4]

Potential for Intramolecular Hydrogen Bonding

The ortho positioning of the chloromethyl group introduces the possibility of intramolecular hydrogen bonding between the hydroxyl proton and the chlorine atom. While research on 2-halophenols suggests the presence of weak intramolecular hydrogen bonds, the impact of such a bond on the acidity of this compound is a point of consideration.[5] An intramolecular hydrogen bond would stabilize the protonated form of the phenol, making it slightly less acidic. However, the dominant influence on the acidity of this compound is expected to be the strong electron-withdrawing inductive effect of the chloromethyl group.

Predicted pKa Value

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₇ClO | [7] |

| Molecular Weight | 142.58 g/mol | [7] |

| Predicted pKa | 9.46 ± 0.35 | [6] |

| Boiling Point | 240.7 °C at 760 mmHg | [6] |

| Density | 1.233 g/cm³ | [6] |

Methodologies for pKa Determination

Accurate determination of a compound's pKa is paramount for its chemical and biological characterization. This section provides detailed protocols for two widely accepted experimental methods and an overview of a computational approach.

Experimental Determination: Potentiometric Titration

Potentiometric titration is a robust and direct method for determining the pKa of a substance. It involves the gradual addition of a titrant (a strong base in this case) to a solution of the analyte (this compound) and monitoring the resulting change in pH.

Caption: Workflow for pKa determination by potentiometric titration.

-

Solution Preparation:

-

Prepare a 1 mM solution of this compound in a suitable solvent (e.g., a water-acetonitrile mixture to ensure solubility).

-

Prepare standardized solutions of 0.1 M NaOH and 0.1 M HCl.

-

Prepare a 0.15 M KCl solution to maintain a constant ionic strength throughout the titration.

-

-

Instrument Calibration:

-

Calibrate a potentiometer using standard aqueous buffers of pH 4, 7, and 10.

-

-

Titration Procedure:

-

Take a 20 mL aliquot of the 1 mM this compound solution and add the 0.15 M KCl solution to maintain constant ionic strength.

-

Acidify the solution to a pH of approximately 1.8-2.0 using 0.1 M HCl.

-

Purge the solution with nitrogen gas to remove dissolved carbon dioxide.

-

Place the solution in a reaction vessel on a magnetic stirrer and immerse the calibrated pH electrode.

-

Begin the titration by adding small, precise increments of the 0.1 M NaOH solution.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches approximately 12.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added.

-

Determine the equivalence point, which is the point of steepest inflection on the titration curve. This can be more accurately determined by plotting the first or second derivative of the curve.

-

The volume of NaOH at the half-equivalence point is half the volume required to reach the equivalence point.

-

The pKa is equal to the pH of the solution at the half-equivalence point.

-

Perform the titration in triplicate to ensure the reproducibility of the results.

-

Experimental Determination: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is another powerful technique for pKa determination, particularly for compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon ionization. The method relies on the principle that the protonated (phenol) and deprotonated (phenoxide) forms of the molecule will have different absorbance spectra.

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

-

Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa (e.g., from pH 8 to pH 11).

-

Prepare two reference solutions: one in a strongly acidic medium (e.g., pH 2) to obtain the spectrum of the fully protonated species, and one in a strongly basic medium (e.g., pH 12) for the fully deprotonated species.

-

-

Spectrophotometric Measurement:

-

Record the UV-Vis absorbance spectra (typically from 200-400 nm) of the acidic and basic reference solutions.

-

Prepare a series of solutions by adding a small, constant amount of the this compound stock solution to each of the buffer solutions.

-

Record the UV-Vis absorbance spectrum for each of these buffered solutions.

-

-

Data Analysis:

-

From the spectra of the acidic and basic solutions, identify an analytical wavelength where the difference in absorbance between the protonated and deprotonated forms is maximal.[8]

-

Plot the absorbance at this analytical wavelength against the pH of the buffer solutions.

-

The resulting plot should be a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

-

Alternatively, the pKa can be calculated using the following equation derived from the Henderson-Hasselbalch equation: pKa = pH + log((A_b - A) / (A - A_a)) where:

-

A is the absorbance of the sample at a given pH.

-

A_a is the absorbance of the fully protonated (acidic) form.

-

A_b is the absorbance of the fully deprotonated (basic) form.

-

-

Computational pKa Prediction

In silico methods, particularly those based on Density Functional Theory (DFT), have become increasingly valuable for predicting the pKa of molecules.[9][10] These methods can provide accurate estimations, especially when experimental determination is challenging.

A common approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in the gas phase and then applying a correction for the solvation energy.[11] The pKa can then be calculated using the following thermodynamic cycle:

Caption: Thermodynamic cycle for computational pKa prediction.

Recent studies have demonstrated that DFT calculations using functionals like CAM-B3LYP with a suitable basis set (e.g., 6-311G+dp) and a solvation model such as the Solvation Model based on Density (SMD) can yield highly accurate pKa predictions for phenolic compounds, often with a mean absolute error of less than 0.3 pKa units.[9][10]

Conclusion

A comprehensive understanding of the acidity and pKa of this compound is essential for its effective application in research and development. This guide has detailed the theoretical principles governing its acidity, highlighting the dominant role of the electron-withdrawing inductive effect of the ortho-chloromethyl substituent. Furthermore, it has provided robust, step-by-step protocols for the experimental determination of its pKa using potentiometric titration and UV-Vis spectrophotometry, as well as an overview of computational prediction methods. By leveraging these methodologies, scientists can confidently characterize the physicochemical properties of this compound and other related compounds, thereby facilitating their advancement in various scientific disciplines.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 3. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]

- 4. echemi.com [echemi.com]

- 5. Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. This compound|lookchem [lookchem.com]

- 7. This compound | C7H7ClO | CID 35682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 9. researchgate.net [researchgate.net]

- 10. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 2-(Chloromethyl)phenol in organic solvents

An In-Depth Technical Guide to the Solubility of 2-(Chloromethyl)phenol in Organic Solvents

Introduction

This compound, also known as o-hydroxybenzyl chloride, is a reactive chemical intermediate of significant interest in organic synthesis. Its bifunctional nature, possessing both a reactive benzylic chloride and a nucleophilic phenolic hydroxyl group, makes it a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. A comprehensive understanding of its solubility in various organic solvents is paramount for any researcher or process chemist. Solubility dictates critical parameters such as reaction kinetics, purification strategies (like crystallization and chromatography), and the formulation of final products.

This technical guide provides a robust framework for understanding, predicting, and experimentally determining the solubility of this compound. In the absence of extensive, publicly available quantitative data, this document emphasizes the foundational principles of solubility, theoretical prediction models, and detailed, field-proven experimental protocols to empower researchers in their laboratory work.

Section 1: Physicochemical Profile of this compound

Before delving into solubility, it is essential to understand the intrinsic properties of the molecule, as these characteristics govern its behavior in different solvent environments. The key physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₇ClO | [1][2][3] |

| Molecular Weight | 142.58 g/mol | [3] |

| Appearance | Not specified; likely a solid or liquid | |

| Boiling Point | 240.7 °C at 760 mmHg | [1][2] |

| Density | 1.233 g/cm³ | [1][2] |

| pKa (Predicted) | 9.46 ± 0.35 | [1] |

| LogP (Octanol-Water Partition Coefficient) | 2.13 | [1] |

| Hydrogen Bond Donor Count | 1 (from the hydroxyl group) | [1][3] |

| Hydrogen Bond Acceptor Count | 1 (from the hydroxyl oxygen) | [1][3] |

The molecule's structure features a polar hydroxyl (-OH) group capable of hydrogen bonding, a non-polar aromatic ring, and a moderately polar chloromethyl (-CH₂Cl) group. This amphiphilic character suggests a nuanced solubility profile, with significant solubility in solvents that can accommodate these varied features. The LogP value of 2.13 indicates a greater preference for lipophilic (non-polar) environments over aqueous ones.

Section 2: A Theoretical Framework for Predicting Solubility

A theoretical approach allows for the rational selection of solvents, saving significant time and resources in the lab.

The Principle of "Like Dissolves Like"

The most fundamental principle in solubility is that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[4][5] We can dissect the this compound molecule to predict its interactions:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to interact strongly with the hydroxyl group of this compound, leading to good solubility.[5]

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): These solvents contain polar functional groups but lack O-H or N-H bonds. They can accept hydrogen bonds from the solute's hydroxyl group and engage in dipole-dipole interactions. High solubility is generally expected.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak London dispersion forces.[4] While the aromatic ring of the solute will have favorable interactions with toluene, the highly polar hydroxyl group will be disfavored, likely leading to lower solubility, especially in aliphatic solvents like hexane.

Hansen Solubility Parameters (HSP)

A more quantitative prediction can be made using Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[6] The principle states that substances with similar HSP values (a small "HSP distance") are likely to be miscible. While experimentally derived HSP values for this compound are not available, they can be estimated using group contribution methods. This approach is invaluable for screening solvent systems in complex formulations.

Section 3: Predicted Solubility Profile

Based on the theoretical principles discussed, the following table provides a qualitative prediction of the solubility of this compound in a range of common laboratory solvents. These predictions serve as a starting point for experimental verification.

| Solvent Class | Solvent Name | Predicted Solubility | Rationale |

| Polar Protic | Methanol | High | Strong hydrogen bonding with the -OH group. |

| Ethanol | High | Strong hydrogen bonding with the -OH group. | |

| Water | Low | The non-polar aromatic ring and chloromethyl group outweigh the single hydroxyl group's influence, consistent with the LogP value.[4] | |

| Polar Aprotic | Acetone | High | Good dipole-dipole interactions and acts as a hydrogen bond acceptor. |

| Dimethyl Sulfoxide (DMSO) | High | Highly polar solvent, excellent hydrogen bond acceptor. | |

| Acetonitrile | Medium-High | Polar, but a weaker hydrogen bond acceptor than ketones or DMSO. | |

| Ethyl Acetate | Medium-High | Good balance of polar and non-polar characteristics. | |

| Tetrahydrofuran (THF) | Medium-High | Ether oxygen can accept hydrogen bonds. | |

| Halogenated | Dichloromethane (DCM) | Medium | Moderate polarity; can interact with the chloromethyl group and aromatic ring. |

| Chloroform | Medium | Similar to DCM. | |

| Aromatic | Toluene | Medium | Favorable π-stacking interactions with the aromatic ring, but poor interaction with the -OH group. |

| Aliphatic | n-Hexane | Very Low | Primarily dispersion forces, which are insufficient to overcome the solute's polar interactions.[5] |

Section 4: Experimental Protocol for Solubility Determination

For definitive, quantitative data, experimental measurement is essential. The isothermal shake-flask method is a gold standard for determining thermodynamic solubility.[7] The protocol below outlines a reliable, self-validating workflow.

Causality and Methodological Choices

-

Choice of Method: The shake-flask method is chosen because it allows the system to reach thermodynamic equilibrium, providing the true maximum solubility at a given temperature, which is crucial for applications like crystallization.[7][8]

-

Equilibration Time: A 24-48 hour equilibration period is specified to ensure that the dissolution process is complete. Shorter times might measure kinetic solubility, which can be misleadingly high or low.

-

Temperature Control: A constant temperature bath is critical because solubility is highly temperature-dependent.[9][10]

-

Quantification: UV-Vis Spectroscopy is suggested as a straightforward analytical technique. Its validity rests on creating an accurate calibration curve, which directly links absorbance to concentration, ensuring the trustworthiness of the final measurement. HPLC can be used for higher precision or for mixtures.

Experimental Workflow Diagram

Detailed Step-by-Step Methodology

1. Preparation of Calibration Curve: a. Accurately prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the solvent of interest. b. Perform a serial dilution of the stock solution to create a series of at least five standards of decreasing concentration. c. Using a UV-Vis spectrophotometer, measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) for this compound. d. Plot absorbance versus concentration and perform a linear regression. The resulting equation (y = mx + c) and correlation coefficient (R²) are essential for sample analysis. An R² value > 0.99 is required for a valid calibration.

2. Sample Incubation and Equilibration: a. To several glass vials, add a measured volume of the chosen organic solvent (e.g., 5 mL). b. Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and solid remains visible. c. Seal the vials tightly to prevent solvent evaporation. d. Place the vials in an orbital shaker or shaking water bath set to a constant temperature (e.g., 25 °C). e. Agitate the vials for 24 to 48 hours to allow the system to reach equilibrium.

3. Sample Analysis: a. After equilibration, remove the vials and let them stand undisturbed for at least 2 hours to allow the excess solid to settle. b. Carefully withdraw a sample from the clear supernatant using a syringe. Avoid disturbing the solid material. c. Immediately filter the sample through a 0.45 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean vial. This step is critical to remove any undissolved microparticles. d. Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of your calibration curve. e. Measure the absorbance of the diluted sample at λ_max.

4. Calculation of Solubility: a. Use the absorbance of the diluted sample and the calibration curve equation to calculate its concentration. b. Multiply this concentration by the dilution factor to determine the concentration of the original, saturated solution. c. The result is the solubility of this compound in that solvent at the specified temperature, typically expressed in g/L, mg/mL, or mol/L.

Section 5: Safety and Handling

As a reactive benzyl chloride and a phenol derivative, this compound and its isomers are expected to be irritants and potentially corrosive.

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11]

-

Handling Precautions: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11][12] Avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and bases.

Conclusion

This guide provides a comprehensive framework for addressing the solubility of this compound in organic solvents. By combining a theoretical understanding of its molecular structure with robust experimental protocols, researchers can effectively select appropriate solvents and accurately quantify solubility. This knowledge is fundamental to optimizing synthetic procedures, developing efficient purification methods, and advancing research where this compound serves as a key building block.

References

- 1. This compound|lookchem [lookchem.com]

- 2. Phenol,2-(chloromethyl)- | 40053-98-3 [chemnet.com]

- 3. This compound | C7H7ClO | CID 35682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. pharmatutor.org [pharmatutor.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. aksci.com [aksci.com]

An In-depth Technical Guide to the Safe Handling of 2-(Chloromethyl)phenol for Research and Development

Prepared by: Gemini, Senior Application Scientist

Abstract: This guide provides a comprehensive overview of the safety protocols and handling procedures for 2-(Chloromethyl)phenol (CAS No: 40053-98-3), a reactive organic compound utilized in various research and drug development applications. The document is intended for researchers, scientists, and laboratory professionals, offering field-proven insights grounded in established safety data to ensure the well-being of personnel and the integrity of experimental work. The narrative emphasizes the causality behind safety measures, providing a self-validating system of protocols from risk assessment to emergency response and waste disposal.

Compound Identification and Physicochemical Properties

This compound, also known as o-Hydroxybenzyl chloride, is a substituted phenol of significant interest in chemical synthesis due to its reactive chloromethyl and hydroxyl groups.[1] Understanding its fundamental properties is the first step in a thorough risk assessment.

| Property | Value | Source |

| Molecular Formula | C₇H₇ClO | [1][2] |

| Molecular Weight | 142.58 g/mol | [1][2] |

| CAS Number | 40053-98-3 | [2] |

| Appearance | Data not consistently available; may be a liquid or solid. | [3] |

| Boiling Point | 240.7 °C at 760 mmHg | [2] |

| Flash Point | 99.3 °C | [2] |

| Density | 1.233 g/cm³ | [2] |

| IUPAC Name | This compound |

Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance. The primary risks are associated with its irritant properties. The Globally Harmonized System (GHS) provides a clear classification of its dangers.

GHS Hazard Classification:

-

Skin Irritation (Category 2): Causes skin irritation.[4]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[4]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[4]

The following diagram illustrates the primary hazard pathways associated with this compound.

Caption: GHS hazard pathways for this compound.

Routes of Exposure and Symptoms

-

Skin Contact: Direct contact may lead to inflammation, characterized by itching, redness, scaling, or blistering.[4] Due to the phenolic structure, it should be handled with the assumption that it can be rapidly absorbed through the skin, potentially leading to systemic effects.[5][6] Phenols can also have an anesthetizing effect, which may delay the sensation of pain, leading to more severe burns than initially perceived.[7][8]

-

Eye Contact: Can cause serious irritation, resulting in redness, pain, and potentially severe eye damage.[4] Immediate and thorough irrigation is critical.

-

Inhalation: Inhaling vapors or aerosols may irritate the lungs and respiratory system.[4] All work should be conducted in a well-ventilated area, preferably a certified chemical fume hood.[9][10]

-

Ingestion: While less common in a laboratory setting, ingestion is presumed to be harmful. Do not induce vomiting if ingestion occurs; rinse the mouth with water and seek immediate medical attention.[4]

Toxicological Data

Core Directive: Safe Handling and Engineering Controls

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for mitigating the risks associated with this compound.

Engineering Controls

The primary engineering control is to minimize exposure, particularly through inhalation.

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed within a certified chemical fume hood.[9][10] This is crucial for containing vapors and preventing respiratory exposure.

-

Eyewash Stations and Safety Showers: An ANSI-approved eyewash station and safety shower must be immediately accessible (within 10 seconds of travel) in any area where this chemical is handled.[10] Their locations must be clearly marked and unobstructed.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards of the chemical.

| PPE Item | Specification | Rationale and Best Practices |

| Eye/Face Protection | ANSI Z87.1-compliant safety goggles or a full-face shield if there is a significant splash hazard.[7][8] | Protects against splashes that can cause serious eye irritation.[4] |

| Hand Protection | Impervious chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves may offer limited splash protection but should be changed immediately upon contact.[7][9] | Phenols and chlorinated compounds can penetrate standard laboratory gloves. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[7] |

| Skin and Body Protection | A flame-retardant lab coat worn over personal clothing. A chemical-resistant apron is recommended for operations with a higher risk of splashing.[9][10] | Protects skin from accidental contact. All clothing worn in the lab should be full-length.[10] |

| Footwear | Closed-toe, chemical-resistant shoes.[9] | Prevents exposure from spills that reach the floor. |

Experimental Workflow: A Self-Validating Protocol

The following workflow is designed to be a self-validating system, where each step reinforces safety and minimizes risk.

Caption: Safe handling workflow for this compound.

Storage and Incompatibility

Proper storage is critical to maintaining chemical stability and preventing hazardous reactions.

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][13]

-

Location: Store below eye level in a designated and labeled secondary containment bin.[7][13]

-

Incompatible Materials: Keep away from strong oxidizing agents.[4] Avoid sources of ignition, as the compound is combustible.[4][10]

Emergency Procedures: A Rapid Response Plan

Immediate and correct response to an emergency can significantly reduce the severity of an incident.

Spill Response

The response protocol depends on the scale of the spill.

Caption: Decision workflow for spill response.

For spills involving phenols, do not use water alone for cleanup as it may spread the contamination.[5] Use an inert absorbent material. After absorption, decontaminate the area with a soap and water solution.[12][14]

First Aid Measures

Anyone assisting in first aid must first don appropriate PPE to prevent secondary exposure.[5]

-

Skin Contact:

-

Flush the affected area with copious amounts of water for at least 15 minutes using an emergency drench shower.[4][6] Do not use a sink, as the low pressure can spread the chemical.[5]

-

After flushing, if available, continually swab or dab the affected area with low-molecular-weight polyethylene glycol (PEG 300 or PEG 400), which helps to neutralize the phenol.[5][6]

-

Seek immediate medical attention. Provide the Safety Data Sheet (SDS) to emergency responders.[5]

-

Eye Contact:

-

Inhalation:

-

Ingestion:

Fire Fighting

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[4] Do not use a direct water jet, which could spread the material.

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated, including carbon oxides and hydrogen chloride.[4] Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

Waste Disposal

All waste containing this compound, including contaminated lab supplies (gloves, paper towels, pipette tips) and reaction byproducts, must be disposed of as hazardous waste.

-

Collect waste in a designated, properly labeled, and sealed container.

-

Do not mix with other waste streams unless instructed by your institution's Environmental Health and Safety (EHS) department.

-

Follow all local, state, and federal regulations for hazardous waste disposal. Consult your EHS office for specific procedures.[5]

References

- 1. This compound | C7H7ClO | CID 35682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. Formaldehyde, polymer with 2-(chloromethyl)oxirane and phenol - Hazardous Agents | Haz-Map [haz-map.com]

- 4. aksci.com [aksci.com]

- 5. ehs.wwu.edu [ehs.wwu.edu]

- 6. ehs.princeton.edu [ehs.princeton.edu]

- 7. safety.charlotte.edu [safety.charlotte.edu]

- 8. twu.edu [twu.edu]

- 9. benchchem.com [benchchem.com]

- 10. ehs.yale.edu [ehs.yale.edu]

- 11. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ehs.berkeley.edu [ehs.berkeley.edu]

- 13. ehs.umich.edu [ehs.umich.edu]

- 14. in.nau.edu [in.nau.edu]

A Comprehensive Technical Guide on the Commercial Availability and Synthetic Utility of 2-(Chloromethyl)phenol

This in-depth guide is tailored for researchers, scientists, and drug development professionals, providing a thorough analysis of 2-(Chloromethyl)phenol. We will explore its commercial sourcing, delve into its chemical reactivity, and present a practical, field-proven protocol for its application in pharmaceutical synthesis, empowering you to leverage this versatile reagent in your research and development endeavors.

Strategic Importance of this compound in Synthesis

This compound, identified by its CAS number 40053-98-3, is a bifunctional aromatic compound of significant interest in organic synthesis.[1][2] Its structure, which incorporates a nucleophilic hydroxyl group and an electrophilic chloromethyl group on a benzene ring, makes it a valuable building block for the construction of more complex molecules.[3] The chloromethyl group, in particular, serves as a reactive handle for introducing the 2-hydroxybenzyl moiety through nucleophilic substitution reactions.[4] This reactivity is central to its application in the synthesis of a wide range of compounds, from specialty chemicals to active pharmaceutical ingredients (APIs).

Commercial Sourcing and Procurement